

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹³C,_d¹

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Compound of Interest

Compound Name: Ac-rC Phosphoramidite-¹³C,_d¹

Cat. No.: B12388058

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, synthesis, and applications of Ac-rC Phosphoramidite-¹³C,_d¹, a crucial reagent for the preparation of isotopically labeled phosphorodithioate RNA (PS2-RNA). The site-specific incorporation of ¹³C and deuterium labels offers a powerful tool for detailed structural and dynamic studies of RNA using Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Features and Specifications

Ac-rC Phosphoramidite-¹³C,_d¹ is a stable isotope-labeled derivative of N⁴-acetyl-2'-O-(tert-butyl dimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The incorporation of ¹³C and deuterium (d¹) provides specific NMR-active nuclei, facilitating the elucidation of RNA structure, dynamics, and interactions with other molecules. Its primary application is in the synthesis of phosphorodithioate-modified oligoribonucleotides (PS2-RNA), which exhibit enhanced nuclease resistance, making them promising therapeutic agents.^[1]

Quantitative Data

The following table summarizes the typical specifications for Ac-rC Phosphoramidite. While a specific certificate of analysis for the $^{13}\text{C},\text{d}^1$ labeled version is not publicly available, these values, based on the unlabeled TheraPure™ Ac-rC Phosphoramidite, represent the expected quality standards.

Parameter	Specification	Observed Value (Typical)
Purity (by ^{31}P NMR)	$\geq 99\%$	100%
Purity (by HPLC at 255 nm)	$\geq 99\%$	100%
Water Content	$\leq 0.3\%$	0.0% - 0.1%
Residual Solvent	$\leq 3.0\%$	1.0%
Isotopic Enrichment (^{13}C)	Not specified	Typically $>98\%$
Isotopic Enrichment (Deuterium)	Not specified	Typically $>98\%$
Appearance	White to pale yellow powder	Pass
Solution Clarity (0.2M in Acetonitrile)	Free from undissolved particulate	Pass

Data for purity, water content, and residual solvent are based on the Certificate of Analysis for the non-labeled TheraPure® Ac rC Phosphoramidite from Thermo Fisher Scientific.

Experimental Protocols

The incorporation of Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$ into an RNA sequence to form a phosphorodithioate linkage is achieved through solid-phase synthesis on an automated DNA/RNA synthesizer. The process is a modified version of the standard phosphoramidite cycle.

Synthesis of Phosphorodithioate RNA (PS2-RNA)

The synthesis of PS2-RNA using thiophosphoramidites, such as Ac-rC Phosphoramidite- $^{13}\text{C},\text{d}^1$, involves four main steps in each cycle: detritylation, coupling, sulfurization, and capping.[1] Key modifications to the standard RNA synthesis protocol are required for efficient incorporation.[1]

Materials:

- Ac-rC Phosphoramidite-¹³C,_d¹ and other required RNA thiophosphoramidites
- Controlled Pore Glass (CPG) solid support
- Anhydrous acetonitrile
- Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)
- Sulfurization reagent (e.g., 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT))[2]
- Capping reagents (Acetic Anhydride and N-Methylimidazole)
- Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (e.g., concentrated ammonia:ethanol 3:1 v/v)

Protocol:

- Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C,_d¹ and other thiophosphoramidites in anhydrous acetonitrile to a concentration of approximately 0.1 M to 0.15 M.[3] Install the reagents on the synthesizer.
- Detritylation: The 5'-O-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking agent.
- Coupling: The Ac-rC Phosphoramidite-¹³C,_d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. Due to the potentially lower reactivity of thiophosphoramidites, a longer coupling time (e.g., 10-12 minutes) or a double coupling step is often employed to ensure high coupling efficiency.[1][4]
- Sulfurization: This step introduces the second sulfur atom to create the phosphorodithioate linkage. The support is treated with the sulfurization reagent. An extended sulfurization time (e.g., 320-400 seconds) is typically required.[1][4] It is crucial that this step is performed before capping.[5]

- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
- **Cycle Repetition:** The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired RNA sequence is synthesized.
- **Cleavage and Deprotection:** The synthesized PS2-RNA is cleaved from the CPG support, and all protecting groups (from the bases, 2'-hydroxyls, and the phosphorodithioate linkages) are removed by treatment with the cleavage and deprotection solution.
- **Purification:** The crude PS2-RNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

Chemical Structure of Ac-rC Phosphoramidite-¹³C,^d₁

Figure 1: Chemical Structure of Ac-rC Phosphoramidite-¹³C,^d₁

Solid-Phase Synthesis Cycle for PS2-RNA

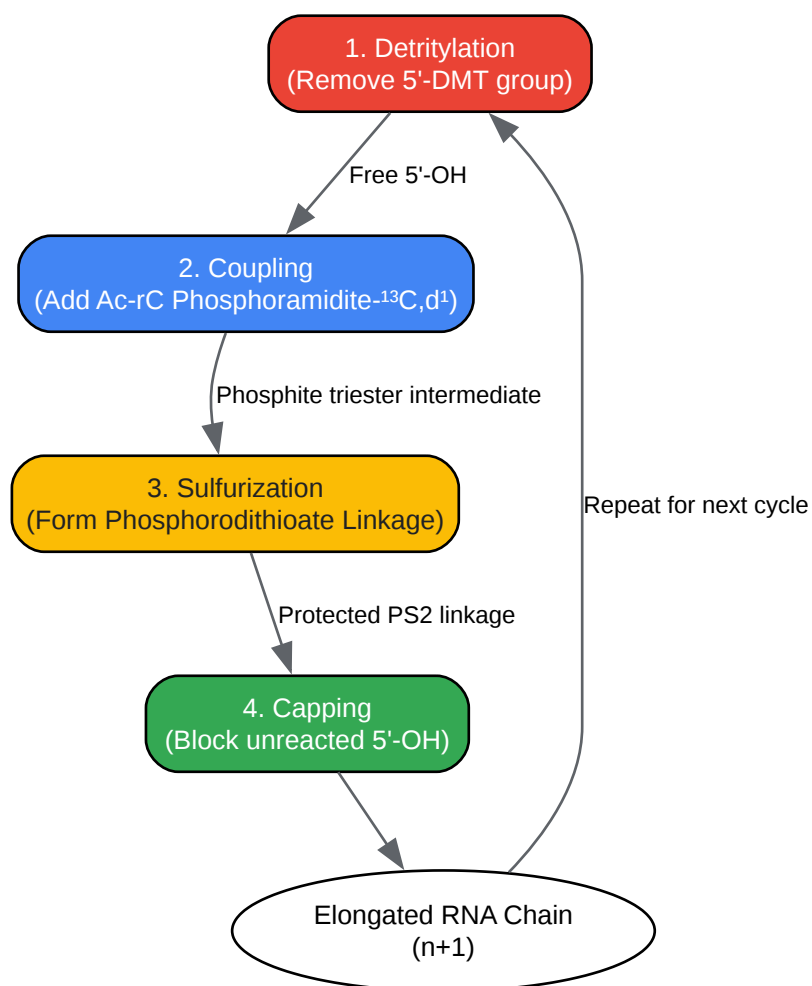


Figure 2: Automated Solid-Phase Synthesis Cycle for PS2-RNA

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Figure 2: Automated Solid-Phase Synthesis Cycle for PS2-RNA

Application Workflow in NMR-based Drug Discovery

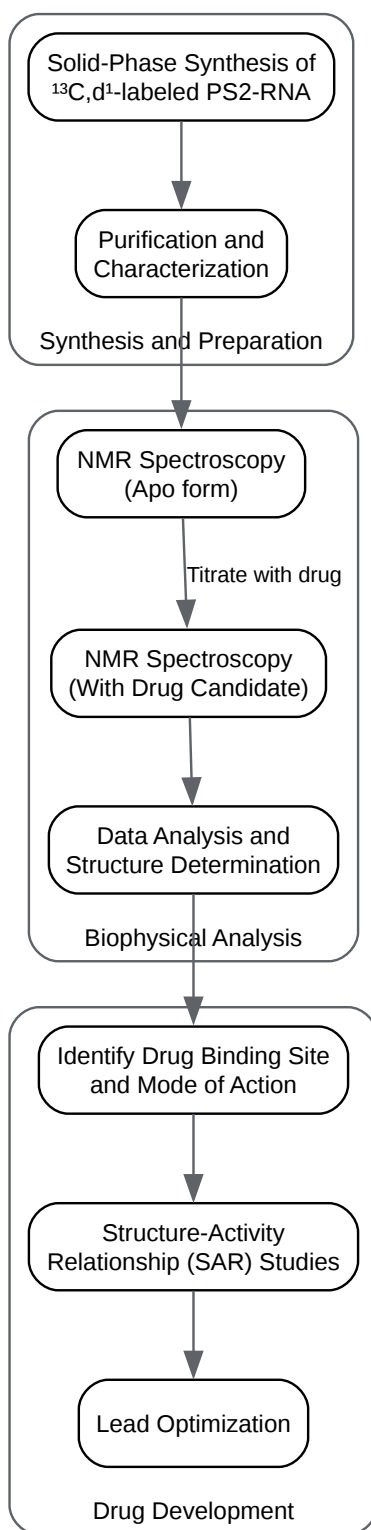


Figure 3: Workflow for Utilizing Labeled PS2-RNA in Drug Discovery

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